molecular formula C10H18O3 B13540672 2-(4,4-Dimethylcyclohexyl)-2-hydroxyacetic acid

2-(4,4-Dimethylcyclohexyl)-2-hydroxyacetic acid

Cat. No.: B13540672
M. Wt: 186.25 g/mol
InChI Key: HCPNBLLLCXQMRM-UHFFFAOYSA-N
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Description

2-(4,4-Dimethylcyclohexyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C10H18O3 It is a derivative of cyclohexane and is characterized by the presence of a hydroxyacetic acid group attached to a dimethyl-substituted cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethylcyclohexyl)-2-hydroxyacetic acid typically involves the reaction of cyclohexanone with methyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to moderate heating

    Solvent: Organic solvents like ether or toluene

    Catalyst/Base: Sodium hydroxide or potassium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethylcyclohexyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride for halogenation or amines for amination.

Major Products

    Oxidation: Formation of 2-(4,4-Dimethylcyclohexyl)-2-oxoacetic acid.

    Reduction: Formation of 2-(4,4-Dimethylcyclohexyl)-2-hydroxyethanol.

    Substitution: Formation of 2-(4,4-Dimethylcyclohexyl)-2-chloroacetic acid or 2-(4,4-Dimethylcyclohexyl)-2-aminoacetic acid.

Scientific Research Applications

2-(4,4-Dimethylcyclohexyl)-2-hydroxyacetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethylcyclohexyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The hydroxyacetic acid group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating their activity. The dimethylcyclohexyl moiety may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,4-Dimethylcyclohexyl)acetic acid
  • 2-(4,4-Dimethylcyclohexyl)-2-oxoacetic acid
  • 2-(4,4-Dimethylcyclohexyl)-2-hydroxyethanol

Uniqueness

2-(4,4-Dimethylcyclohexyl)-2-hydroxyacetic acid is unique due to the presence of both a hydroxy and a carboxylic acid group on the same molecule, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

2-(4,4-dimethylcyclohexyl)-2-hydroxyacetic acid

InChI

InChI=1S/C10H18O3/c1-10(2)5-3-7(4-6-10)8(11)9(12)13/h7-8,11H,3-6H2,1-2H3,(H,12,13)

InChI Key

HCPNBLLLCXQMRM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C(C(=O)O)O)C

Origin of Product

United States

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